2,3-Dimethyl-3'-morpholinomethyl benzophenone
CAS No.: 898765-53-2
Cat. No.: VC3871122
Molecular Formula: C20H23NO2
Molecular Weight: 309.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 898765-53-2 |
|---|---|
| Molecular Formula | C20H23NO2 |
| Molecular Weight | 309.4 g/mol |
| IUPAC Name | (2,3-dimethylphenyl)-[3-(morpholin-4-ylmethyl)phenyl]methanone |
| Standard InChI | InChI=1S/C20H23NO2/c1-15-5-3-8-19(16(15)2)20(22)18-7-4-6-17(13-18)14-21-9-11-23-12-10-21/h3-8,13H,9-12,14H2,1-2H3 |
| Standard InChI Key | FTCKMZJERBVIFU-UHFFFAOYSA-N |
| SMILES | CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C |
| Canonical SMILES | CC1=C(C(=CC=C1)C(=O)C2=CC=CC(=C2)CN3CCOCC3)C |
Introduction
Synthesis and Production
Synthetic Routes
The synthesis of 2,3-dimethyl-3'-morpholinomethyl benzophenone typically involves multi-step organic reactions. A common approach utilizes Friedel-Crafts acylation, where 2,3-dimethylbenzoyl chloride reacts with a morpholinomethyl-substituted phenyl Grignard reagent in anhydrous tetrahydrofuran (THF) . The reaction proceeds under inert conditions, followed by quenching with water and purification via column chromatography. Industrial-scale production employs continuous flow reactors to optimize yield (typically >85%) and purity (>95%) .
Key Reaction:
Industrial Optimization
Large-scale synthesis prioritizes cost efficiency and sustainability. Catalytic systems, such as Lewis acids (e.g., ), enhance acylation efficiency, while solvent recovery systems minimize waste . Recent advances include microwave-assisted synthesis, reducing reaction times from hours to minutes .
Chemical Properties and Reactivity
Reactivity Profile
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Oxidation: Reacts with strong oxidizers (e.g., ) to yield carboxylic acids.
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Reduction: Lithium aluminum hydride () reduces the ketone to a secondary alcohol .
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Substitution: The morpholinomethyl group undergoes nucleophilic substitution with amines or thiols under basic conditions .
Example Reaction:
Industrial and Research Applications
Photodynamic Therapy (PDT)
Benzophenones are widely used as photosensitizers. The morpholinomethyl group in this derivative improves water solubility, enhancing its utility in PDT for targeting cancer cells .
Polymer Chemistry
As a photoinitiator, 2,3-dimethyl-3'-morpholinomethyl benzophenone facilitates UV-cured polymerizations. Its absorption spectrum (λ ≈ 320 nm) aligns with commercial UV-LED systems, enabling energy-efficient resin curing .
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